tert-Butyl 5-iodoisoindoline-2-carboxylate
Description
Significance of Isoindoline (B1297411) Scaffolds in Synthetic Chemistry
The isoindoline core, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a prominent feature in numerous natural products and synthetic molecules with significant biological activity. nih.gov Its derivatives have shown a wide array of pharmacological properties, including anticancer and antimicrobial activities. nih.gov The structural rigidity and defined three-dimensional shape of the isoindoline scaffold provide a robust platform for the precise spatial arrangement of functional groups, a critical factor in designing molecules that can effectively interact with biological targets.
Role of tert-Butyl 5-iodoisoindoline-2-carboxylate as a Key Synthetic Intermediate
The strategic placement of an iodine atom at the 5-position of the N-Boc-protected isoindoline core makes this compound a particularly useful synthetic intermediate. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom, preventing unwanted side reactions and allowing for controlled functionalization. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of isoindoline derivatives for drug discovery programs. A key example of its application is in the synthesis of S1P receptor modulators, where it serves as a crucial building block. google.com
Overview of Research Directions for Halogenated N-Protected Heterocycles
Halogenated N-protected heterocycles are a cornerstone of modern synthetic and medicinal chemistry. The presence of a halogen atom provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental to the construction of complex organic molecules. Research in this area is focused on developing new and more efficient catalytic systems, expanding the scope of compatible functional groups, and applying these methodologies to the synthesis of novel therapeutic agents and materials. The iodinated derivatives are often preferred due to their higher reactivity in oxidative addition to palladium(0), which is typically the rate-determining step in the catalytic cycle. organic-chemistry.org
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H16INO2 |
| Molecular Weight | 345.18 g/mol |
| IUPAC Name | tert-butyl 5-iodo-1,3-dihydroisoindole-2-carboxylate |
| CAS Number | 905274-26-2 |
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from a suitable precursor such as tert-butyl 5-aminoisoindoline-2-carboxylate.
Step 1: Diazotization of the Amino Group The amino group of tert-butyl 5-aminoisoindoline-2-carboxylate is converted to a diazonium salt using a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).
Step 2: Sandmeyer-type Reaction The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with an iodide salt, such as potassium iodide, to introduce the iodine atom at the 5-position of the isoindoline ring. This reaction provides a reliable method for the synthesis of the target iodo-compound.
An alternative method described in the patent literature involves the direct protection of 5-iodoisoindoline (B1399666) with di-tert-butyl dicarbonate (B1257347) ((BOC)2O) in the presence of a base like pyridine. google.com
Reactivity and Synthetic Applications
The primary utility of this compound lies in its ability to participate in various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functionalities onto the isoindoline scaffold.
Potential Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters to form new carbon-carbon bonds, leading to biaryl or styrenyl isoindoline derivatives.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable for further transformations or as part of the final target structure.
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form carbon-nitrogen bonds, yielding 5-aminoisoindoline derivatives.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Stille Coupling: Coupling with organostannanes.
Cyanation: Introduction of a cyano group using a cyanide source like zinc cyanide.
These reactions would typically be followed by the deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free isoindoline derivative, which can be further functionalized if required.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-iodo-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUNFUVVOCOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727836 | |
| Record name | tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-26-2 | |
| Record name | tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 5 Iodoisoindoline 2 Carboxylate
Retrosynthetic Analysis of the Isoindoline (B1297411) Core and Iodination Strategy
Retrosynthetic analysis provides a logical framework for planning the synthesis of tert-butyl 5-iodoisoindoline-2-carboxylate. The process involves deconstructing the target molecule into simpler, commercially available starting materials.
Key Disconnections:
Carbon-Iodine Bond: The most evident disconnection is the C-I bond on the aromatic ring. This suggests that the final step of the synthesis could be an iodination reaction performed on a tert-butyl isoindoline-2-carboxylate precursor. This approach relies on electrophilic aromatic substitution or a Sandmeyer-type reaction.
N-Boc Protecting Group: The bond between the isoindoline nitrogen and the tert-butoxycarbonyl (Boc) group is another key disconnection. This indicates that the isoindoline nitrogen needs to be protected, a common strategy to prevent its participation in side reactions and to modify the electronic properties of the aromatic ring. total-synthesis.comwikipedia.org The protection is typically achieved by reacting the parent isoindoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com
Isoindoline Core: The isoindoline heterocyclic system itself can be disconnected. The isoindoline core is a prevalent motif in numerous bioactive compounds and clinical drugs. mdpi.com Its synthesis can be approached from various starting materials, such as the reduction of corresponding phthalimide (B116566) derivatives or the cyclization of α,α'-dihalo-ortho-xylenes with a suitable nitrogen source.
This analysis points to a forward synthesis that would likely involve:
Formation of a 5-substituted isoindoline precursor.
Protection of the isoindoline nitrogen with a Boc group.
Conversion of the 5-substituent into an iodo group or direct regioselective iodination of the N-Boc-isoindoline.
Precursor Synthesis and Functionalization
The synthesis of the target compound requires careful execution of several functionalization steps, starting with the formation of the core isoindoline structure.
Synthesis of Substituted Isoindoline Precursors
The isoindoline skeleton can be synthesized through various methods. nih.gov A common laboratory-scale approach involves the reaction of α,α'-dibromo-o-xylene with a primary amine. For the synthesis of a 5-substituted isoindoline, a correspondingly substituted xylene derivative is required.
Alternatively, a more versatile route starts with the reduction of a substituted phthalimide. For instance, 4-substituted phthalic acids can be converted to 5-substituted phthalimides, which are then reduced to the desired 5-substituted isoindolines. This method is advantageous as it allows for the introduction of a wide range of functional groups at the 5-position, which can later be converted to the iodo group. For example, starting with 4-nitrophthalic acid allows for the synthesis of 5-nitroisoindoline (B1587923), which can be subsequently reduced to 5-aminoisoindoline. This amino group is a key precursor for introducing the iodo group via a Sandmeyer reaction.
Research has also explored the synthesis of phenyl-substituted isoindolinone ligands, which share the core heterocyclic structure, indicating the broad applicability of these synthetic strategies. nih.gov
Introduction of the tert-Butyl Carbamate (B1207046) Protecting Group (Boc)
The protection of the secondary amine of the isoindoline ring is a critical step to ensure selectivity in subsequent reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under various conditions and its straightforward introduction and removal. wikipedia.org
The protection reaction is typically carried out by treating the isoindoline precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The base serves to deprotonate the nitrogen atom, facilitating its nucleophilic attack on the carbonyl carbon of the Boc anhydride. jk-sci.com
Table 1: Typical Conditions for Boc Protection of Isoindoline
| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp | High | jk-sci.com |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temp | High | wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Water/Dioxane | Room Temp | High | wikipedia.org |
This reaction converts the amine into a carbamate, which deactivates the nitrogen, preventing it from interfering with the subsequent iodination step. The Boc group is an electron-withdrawing group by induction but can be an electron-donating group by resonance, which influences the regioselectivity of electrophilic substitution on the aromatic ring.
Regioselective Iodination Strategies
Achieving iodination specifically at the 5-position of the N-Boc-isoindoline ring is the most challenging step in the synthesis. The directing effects of the fused heterocyclic ring and the Boc-protected nitrogen atom must be considered.
Direct Iodination: One approach is the direct electrophilic iodination of N-Boc-isoindoline. A method utilizing periodic acid and potassium iodide in sulfuric acid has been reported for the direct aryl iodination of isoindolines. qut.edu.auqut.edu.au This method can produce mono- and di-iodinated products, and achieving high regioselectivity for the 5-position can be difficult, often resulting in a mixture of isomers that require chromatographic separation. qut.edu.au The success of direct iodination often depends on the subtle electronic and steric factors of the substrate. Similar strategies have been explored for other heterocyclic systems like indoles and quinolines, where regioselectivity is a key challenge. rsc.orgnih.govrsc.org
Iodination via a Pre-functionalized Intermediate: A more controlled and regioselective method involves a Sandmeyer-type reaction starting from N-Boc-5-aminoisoindoline. This multi-step pathway offers superior control over the position of the iodine atom.
Synthesis of N-Boc-5-aminoisoindoline: This intermediate is prepared by reducing a 5-nitroisoindoline precursor followed by Boc protection of the isoindoline nitrogen.
Diazotization: The 5-amino group is converted into a diazonium salt by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C).
Iodination: The resulting diazonium salt is then treated with an aqueous solution of potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide ion to yield this compound.
This route, while longer, generally provides the desired product in higher purity and avoids the separation issues associated with direct iodination methods.
Advanced Synthetic Protocols
To improve efficiency, reduce waste, and shorten reaction times, modern organic synthesis increasingly focuses on advanced protocols such as one-pot reactions.
One-Pot Synthesis Approaches
A one-pot synthesis combines multiple reaction steps into a single process without the need to isolate and purify intermediate compounds. An efficient one-pot synthesis of various isoindoline derivatives has been reported, proceeding from readily available starting materials under mild conditions. rsc.org
Stereoselective Synthesis Considerations
The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. As such, the direct "stereoselective synthesis" of this specific compound is not applicable. However, the isoindoline core is a foundational scaffold for numerous chiral molecules, making the stereoselective synthesis of its derivatives a highly relevant field of study. Academic research provides insight into creating chiral molecules that incorporate this structural unit, often by establishing stereocenters on the pyrrolidine (B122466) ring.
The construction of quaternary stereocenters—a carbon atom bonded to four different non-hydrogen groups—is a significant challenge in asymmetric synthesis. nih.gov Research into the asymmetric synthesis of 3,3-disubstituted isoindolinones, which are structurally related to isoindolines, highlights this challenge. One successful approach involves a cascade reaction using chiral phase-transfer catalysis. nih.gov In this method, bifunctional ammonium (B1175870) salts derived from chiral backbones like trans-1,2-cyclohexanediamine are used to control the stereochemical outcome of the reaction, leading to products with moderate to high enantioselectivity. nih.gov
Another strategy for inducing chirality involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. youtube.com For example, chiral hydrazones derived from (S)-indoline have been used to synthesize chiral amino alcohols with extremely high diastereoselectivity (up to >99% de). nih.gov Although this example uses an indoline (B122111) rather than an isoindoline, the principle of attaching a chiral group to the nitrogen atom to direct subsequent reactions is a transferable concept for achieving stereocontrol in related heterocyclic systems.
Multicomponent reactions (MCRs) also offer a pathway to chiral isoindole derivatives. An innovative method uses o-phthalaldehyde, a chiral amine, and a thiol to generate diastereoisomeric isoindole derivatives. acs.org The resulting products can be distinguished using techniques like 19F NMR, providing a means to assess the success of the chiral discrimination. acs.org This highlights how the isoindole skeleton can be built and functionalized stereoselectively in a single, efficient step.
The table below summarizes catalytic systems used in the stereoselective synthesis of related isoindolinone compounds, demonstrating the conditions and outcomes that are relevant considerations for derivatives of this compound.
Table 1: Catalyst Systems for Asymmetric Synthesis of Isoindolinone Derivatives
| Catalyst System | Base | Substrates | Yield | Enantiomeric Excess (ee) | Source |
|---|
This data underscores that while the target compound is achiral, it serves as a critical precursor for compounds where stereochemistry is paramount. The strategies employed for its chemical relatives—phase-transfer catalysis, chiral auxiliaries, and multicomponent reactions—form the basis of stereoselective considerations for any synthesis starting from this compound.
Scalability and Industrial Feasibility in Academic Contexts
The transition of a synthetic route from a small-scale laboratory setting to large-scale industrial production introduces numerous challenges, including cost, safety, efficiency, and environmental impact. Academic studies on the scalable synthesis of structurally similar heterocyclic compounds provide a framework for evaluating the industrial feasibility of producing this compound.
A key factor in scalability is the development of an efficient and high-yielding synthetic process using cost-effective reagents. Research on the synthesis of a pharmacologically important intermediate, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, demonstrates this principle. researchgate.net The developed process featured a key oxidative cleavage step using inexpensive potassium permanganate (B83412) (KMnO₄) and was successfully scaled to the kilogram level, proving its commercial viability. researchgate.net This suggests that synthetic routes for this compound should prioritize the use of readily available and affordable materials.
The scalability of a synthetic method can also be demonstrated through gram-scale reactions reported in academic literature. For instance, a four-component Ugi reaction followed by a palladium-catalyzed cyclization was successfully conducted on a 10 mmol scale, producing 1.6 grams of a complex indolo[3,2-c]quinolinone derivative. rug.nl The authors noted that this demonstrated the practicality of the method for generating significant quantities of the material. rug.nl
The table below outlines key considerations for assessing the scalability of a synthetic route, drawing from academic examples of related compounds.
| Demonstrated Scale | A multi-component reaction was successfully performed on a 10 mmol scale to produce 1.6 g of product. | The ability to produce gram-to-kilogram quantities in a standard laboratory setup indicates industrial potential. | rug.nl |
Reactivity and Chemical Transformations of Tert Butyl 5 Iodoisoindoline 2 Carboxylate
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom on the aromatic ring of tert-butyl 5-iodoisoindoline-2-carboxylate serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex molecular architectures from simpler precursors. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comlibretexts.org
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. In the context of this compound, this reaction enables the introduction of various aryl or heteroaryl groups at the 5-position of the isoindoline (B1297411) ring. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov The base is crucial for the activation of the organoboron reagent. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Base | Product | Yield |
| Phenyl iodide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Biphenyl | High |
| 4-Bromotoluene | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4-Methoxy-4'-methylbiphenyl | High |
| This compound | Arylboronic acid | Not specified | Not specified | 5-Arylisoindoline derivative | Not specified |
This table presents generalized examples of the Suzuki-Miyaura coupling to illustrate the reaction's components and potential outcomes.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are important structural motifs in many biologically active molecules and materials. For this compound, the Sonogashira coupling provides a direct route to 5-alkynylisoindoline derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
A specific example involves the coupling of this compound with an octyne derivative to yield tert-butyl 5-((3-(1-admantyl)-4-(octyloxy)phenyl)ethynyl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate, which was then further processed. google.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of great significance in medicinal chemistry for the synthesis of arylamines. Using this compound as the substrate, a variety of primary and secondary amines can be coupled to the isoindoline core. This transformation typically requires a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., tBuONa).
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction allows for the introduction of vinyl groups or more complex unsaturated moieties onto the isoindoline scaffold. The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would be expected to yield the corresponding 5-alkenylisoindoline derivative.
The mechanism of these palladium-catalyzed cross-coupling reactions generally follows a well-established catalytic cycle. youtube.comresearchgate.net
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide, this compound, to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. youtube.comresearchgate.net The high reactivity of the carbon-iodine bond facilitates this initial step. libretexts.org
Transmetalation: In the Suzuki and Sonogashira reactions, the next step is transmetalation. The organometallic coupling partner (organoboron in Suzuki, copper acetylide in Sonogashira) transfers its organic group to the palladium(II) center, displacing the halide. researchgate.netlibretexts.org In the Buchwald-Hartwig amination, a related process involving the amine and base occurs.
Reductive Elimination: The final step is reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon or carbon-nitrogen bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.comlibretexts.org
The choice of ligands, base, and solvent can significantly influence the efficiency and outcome of these reactions. nih.gov
Nucleophilic Substitution Reactions Involving the Iodide Moiety
While palladium-catalyzed reactions are predominant, the iodide in aryl iodides can also be displaced by strong nucleophiles under certain conditions. fiveable.me The reactivity of aryl iodides in nucleophilic aromatic substitution (SNAAr) is enhanced by the presence of electron-withdrawing groups on the aromatic ring. fiveable.melibretexts.org The iodine atom itself is a good leaving group, which facilitates nucleophilic attack. fiveable.me
The mechanism typically proceeds through an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org The stability of this intermediate is a key factor in the reaction's feasibility.
In some instances, the displacement of an iodide can be achieved through reactions with organometallic reagents or under specific conditions that promote the formation of an aryl radical intermediate. psu.eduacs.org
Transformations of the tert-Butyl Carbamate (B1207046) Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in many reaction conditions and its straightforward removal. scispace.com
Deprotection Strategies
The removal of the Boc protecting group from this compound is a critical step in many synthetic pathways, enabling further functionalization of the isoindoline nitrogen. This is typically accomplished under acidic conditions. fishersci.co.uk
Strong acids are effective for this transformation. A common method involves treating the protected compound with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). fishersci.co.ukrsc.org The reaction is generally conducted at room temperature and proceeds to completion within a few hours. rsc.org Another frequently used strong acid is hydrochloric acid (HCl), often in an aqueous solution or dissolved in an organic solvent. fishersci.co.uk Other strong acids such as sulfuric acid (H2SO4) and phosphoric acid (H3PO4) have also been reported for Boc deprotection. researchgate.net
Lewis acids present an alternative to Brønsted acids for Boc cleavage. Reagents like zinc bromide (ZnBr2) in dichloromethane can facilitate the removal of the Boc group, typically requiring overnight stirring at room temperature. fishersci.co.uk
The general mechanism for acid-catalyzed deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and the release of carbon dioxide, yielding the deprotected secondary amine. fishersci.co.uk
Table 1: Selected Reagents for Boc Deprotection
| Reagent Class | Specific Reagent | Typical Conditions | Reference |
| Strong Acid | Trifluoroacetic Acid (TFA) | DCM, room temperature, ~5 hours | fishersci.co.ukrsc.org |
| Strong Acid | Hydrochloric Acid (HCl) | Aqueous solution or in organic solvent, room temperature | fishersci.co.uk |
| Strong Acid | Sulfuric Acid (H2SO4) | CH2Cl2 | researchgate.net |
| Lewis Acid | Zinc Bromide (ZnBr2) | DCM, room temperature, overnight | fishersci.co.uk |
Reactivity of the Carbamate Nitrogen
While the primary role of the Boc group is protection, the carbamate nitrogen in N-Boc protected heterocycles can, under certain conditions, undergo reactions. Generally, the lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic than the corresponding free amine. However, after deprotonation with a strong base, the resulting anion can participate in further reactions. For instance, the lithium salt of a Boc-protected amide can be formed using reagents like lithium hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -78 °C), which can then react with electrophiles. nsf.gov This strategy allows for the introduction of substituents at the nitrogen position, although it is more common to deprotect the amine first and then perform N-alkylation or N-acylation on the more reactive secondary amine.
Reactions Involving the Isoindoline Ring System
The isoindoline scaffold itself can be a substrate for various chemical transformations, allowing for the construction of more complex molecular architectures.
C-H Functionalization and Derivatization
Direct C-H functionalization of the isoindoline ring offers an efficient way to introduce new substituents. While specific examples for this compound are not prevalent in the provided search results, related transformations on similar N-acyl tetrahydroisoquinolines (a structurally related core) demonstrate the feasibility of such reactions. For example, oxidative C(sp3)–H functionalization at the C1 position (adjacent to the nitrogen) of N-Boc protected tetrahydroisoquinolines can be achieved using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to react with various electron-rich nucleophiles. frontiersin.org This type of reaction, known as a cross-dehydrogenative coupling, allows for the formation of a new carbon-carbon bond at a position activated by the adjacent nitrogen atom. The Boc group is crucial in these reactions as it activates the adjacent C-H bonds towards oxidation. frontiersin.org
Applications of Tert Butyl 5 Iodoisoindoline 2 Carboxylate in Academic Research Synthesis
Building Block for Complex Heterocyclic Structures
The aryl iodide moiety of tert-butyl 5-iodoisoindoline-2-carboxylate serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This reactivity allows for the elaboration of the isoindoline (B1297411) scaffold into more complex heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: The iodine atom can be readily displaced by a variety of organic substituents using boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is a powerful tool for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the 5-position of the isoindoline ring. While specific examples utilizing this compound are not extensively documented in publicly available research, the general applicability of the Suzuki-Miyaura coupling to aryl iodides is a cornerstone of modern organic synthesis. For instance, similar heterocyclic systems are often functionalized using this method to build larger, more complex scaffolds. rsc.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of the aryl iodide. nih.gov This introduces an alkynyl substituent onto the isoindoline core, which can then be further manipulated. For example, the resulting alkyne can participate in cycloaddition reactions to form new heterocyclic rings or be hydrogenated to the corresponding alkane or alkene. The Sonogashira coupling is a valuable method for extending the molecular framework and introducing rigidity. nih.govresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. The aryl iodide of this compound can be coupled with a wide range of primary and secondary amines to introduce new nitrogen-containing substituents. This is particularly useful for synthesizing compounds with potential biological activity, as the amine functionality is a common feature in many pharmaceuticals.
These cross-coupling reactions highlight the potential of this compound as a versatile platform for generating a diverse library of substituted isoindoline derivatives, which can serve as precursors to novel heterocyclic structures.
Precursor in Total Synthesis of Natural Products and Analogs (Non-Biological Activity Focus)
The isoindoline core is a structural motif found in a number of natural products. nih.govdoaj.org While the direct application of this compound in the total synthesis of a specific natural product is not prominently reported, its structural features make it a plausible starting material for such endeavors.
The general strategy would involve utilizing the iodide for key bond-forming reactions to build the carbon skeleton of the natural product. The Boc-protecting group on the nitrogen atom allows for controlled manipulation of the isoindoline nitrogen's reactivity. It can be removed under acidic conditions to allow for further functionalization, such as acylation or alkylation, which are common steps in the synthesis of complex natural products.
Design and Synthesis of Molecular Probes
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The isoindoline scaffold has been incorporated into fluorescent probes. For instance, profluorescent isoindoline nitroxides have been developed, which exhibit weak fluorescence that is significantly enhanced upon reacting with free radicals. researchgate.net
Although not directly employing this compound, this research demonstrates the utility of the isoindoline core in the design of molecular probes. The 5-iodo position of this compound provides a convenient handle for attaching a fluorophore or a reactive group for sensing specific analytes. Through a palladium-catalyzed coupling reaction, a variety of reporter groups could be introduced at this position. The Boc-protected nitrogen could also be deprotected and functionalized to modulate the probe's solubility, cell permeability, or targeting specificity.
Contributions to Materials Science and Polymer Chemistry
The incorporation of heterocyclic units into polymers can impart unique optical and electronic properties. Research has shown that polymers containing the isoindole moiety can be highly fluorescent materials with high thermal stability. acs.org
The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The aryl iodide can participate in polymerization reactions, such as Suzuki or Sonogashira polycondensation, with appropriate bifunctional comonomers. The resulting polymers would feature the isoindoline unit as part of the polymer backbone. The properties of these polymers could be tuned by the choice of the comonomer and by modification of the isoindoline nitrogen after deprotection of the Boc group. Such materials could have applications in organic light-emitting diodes (OLEDs), sensors, or other advanced materials. tudublin.ie
Utilization in PROTAC Linker Research (Focus on Synthetic Strategy)
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. nih.gov They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The isoindoline scaffold is a key component of ligands for the cereblon (CRBN) E3 ligase, such as thalidomide and its analogs. mdpi.comnih.gov
This compound can be considered a valuable building block in the synthesis of the linker component of PROTACs. The synthetic strategy would involve using the iodo group as an attachment point for one end of the linker chain. For example, a Sonogashira or Suzuki coupling could be used to append a linker with a terminal functional group, such as an alkyne, amine, or carboxylic acid. This functional group would then be used to connect to the target protein ligand.
The Boc-protected nitrogen offers an orthogonal handle for synthetic diversification. After construction of the linker, the Boc group can be removed, and the nitrogen can be functionalized to attach the E3 ligase-binding moiety or to modulate the physicochemical properties of the final PROTAC molecule. This modular approach allows for the systematic variation of the linker length, composition, and attachment points, which is crucial for optimizing the efficacy of a PROTAC. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopychemicalbook.comdocbrown.infobldpharm.com
NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. High-field NMR provides the resolution necessary to distinguish between subtle differences in the chemical environments of protons and carbons within the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For tert-Butyl 5-iodoisoindoline-2-carboxylate, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons of the isoindoline (B1297411) ring, and the methyl (CH₃) protons of the tert-butyl group. Due to the asymmetry introduced by the iodine atom at the 5-position, the aromatic protons would appear as a complex pattern. The tert-butyl group would present as a sharp singlet, integrating to nine protons, a characteristic feature of this protecting group. researchgate.netchemicalbook.com
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals for the carbonyl carbon of the carbamate (B1207046), the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbons, and the aromatic carbons. The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift significantly different from the other aromatic carbons. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification/Notes |
|---|---|---|---|
| tert-Butyl Protons (9H) | ~1.5 (singlet) | ~28 (methyls) | Characteristic region for Boc-group protons and carbons. |
| tert-Butyl Quaternary C | - | ~80 | Quaternary carbon of the Boc group, deshielded by oxygen. |
| Isoindoline CH₂ (4H) | ~4.5 - 4.8 (two singlets or AB quartet) | ~50 - 55 | Methylene protons adjacent to the nitrogen atom. May show two distinct signals due to the molecule's electronics. |
| Aromatic CH (3H) | ~7.2 - 7.8 (multiplets) | ~120 - 145 | Aromatic protons on the benzene (B151609) ring. The iodine substituent influences their shifts. |
| Carbonyl Carbon (C=O) | - | ~151 - 155 | Carbonyl carbon of the tert-butoxycarbonyl (Boc) group. |
Note: These are predicted values based on typical chemical shifts for similar functional groups and structures.
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com It would show correlations between the adjacent protons on the aromatic ring, helping to delineate their specific positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. princeton.edu This technique would definitively link each proton signal (e.g., from the CH₂ groups and the aromatic ring) to its corresponding carbon signal in the ¹³C spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (2-4 bonds). princeton.edu This is particularly powerful for identifying quaternary carbons. For instance, correlations would be expected from the methylene protons to the aromatic carbons and the carbonyl carbon of the Boc group, confirming the core structure of the isoindoline ring and its substitution pattern. youtube.commdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. princeton.edu It can be used to confirm the spatial relationship between the isoindoline methylene protons and the protons on the aromatic ring. researchgate.net
Table 2: Expected Key 2D NMR Correlations
| Technique | Correlating Protons | Correlating Carbons | Structural Information Gained |
|---|---|---|---|
| COSY | Aromatic H ↔ Aromatic H | - | Confirms connectivity of the aromatic system. |
| HSQC | Aromatic CH | Aromatic CH | Direct one-bond C-H connections. researchgate.net |
| Isoindoline CH₂ | Isoindoline CH₂ | ||
| HMBC | Isoindoline CH₂ | Carbonyl C, Aromatic C's | Confirms the link between the Boc group, the isoindoline ring, and the aromatic system. mdpi.com |
| tert-Butyl H | Quaternary Boc C, Carbonyl C | Confirms the structure of the Boc protecting group. |
| NOESY | Isoindoline CH₂ ↔ Aromatic H | - | Confirms through-space proximity of ring protons. researchgate.net |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysisdocbrown.info
Mass spectrometry is used to determine the molecular weight and molecular formula of the compound. For this compound (C₁₃H₁₆INO₂), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. mdpi.comnih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely include:
Loss of the tert-butyl group ([M-57]⁺), a characteristic fragmentation for tert-butyl esters. docbrown.infonist.gov
Loss of isobutylene (B52900) (C₄H₈) to form a protonated carbamic acid intermediate.
Loss of the iodine atom ([M-127]⁺).
Cleavage of the entire tert-butoxycarbonyl group.
Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Monitoringdocbrown.infobldpharm.com
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of this compound would be dominated by a strong absorption band from the carbonyl (C=O) group of the carbamate. This technique is particularly useful for monitoring reactions, such as the introduction of the Boc protecting group, where the appearance of this strong C=O stretch indicates a successful reaction.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbamate (Boc) | C=O Stretch | 1700 - 1680 |
| C-N | Stretch | 1350 - 1250 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
Note: The C-I stretch appears in the far-infrared region and may not be observed on all standard instruments.
X-ray Crystallography for Absolute and Relative Stereochemistry (if applicable)bldpharm.com
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of every atom. mdpi.com If a suitable single crystal of this compound can be grown, this technique would unambiguously confirm its molecular structure, including bond lengths, bond angles, and the conformation of the isoindoline ring. researchgate.net As the molecule is achiral, the determination of stereochemistry is not applicable. The utility of this method has been demonstrated for similar structures, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, where it was used for definitive structural confirmation. researchgate.net
Microcrystal Electron Diffraction (MicroED) for Structural Elucidation of Nanocrystalline Materialchemicalbook.com
In cases where compounds fail to form single crystals large enough for X-ray crystallography, Microcrystal Electron Diffraction (MicroED) offers a powerful alternative. This technique can determine high-resolution molecular structures from nanocrystalline or microcrystalline powders. researchgate.net Should this compound prove difficult to crystallize to a sufficient size for X-ray analysis, MicroED could be employed for its complete and unambiguous structural elucidation, provided a nanocrystalline sample is available.
Theoretical and Computational Studies on Tert Butyl 5 Iodoisoindoline 2 Carboxylate
Density Functional Theory (DFT) Calculations for Structural Optimization and Spectroscopic Property Prediction
No published studies were found that specifically detail the use of Density Functional Theory (DFT) calculations to optimize the molecular structure or predict the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of tert-butyl 5-iodoisoindoline-2-carboxylate. Such studies are crucial for correlating theoretical structures with experimental data and understanding the electronic distribution within the molecule.
Reaction Mechanism Elucidation through Computational Chemistry
There is no available research that uses computational chemistry to elucidate the reaction mechanisms involving this compound. Although this compound is known to participate in reactions like Suzuki-Miyaura coupling, the step-by-step mechanisms, transition states, and energy profiles for these reactions have not been computationally modeled specifically for this substrate.
Quantum Chemical Modeling of Reactivity
No literature is available on the use of quantum chemical modeling to predict the reactivity of this compound. This would typically involve the calculation of molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and various reactivity descriptors to forecast its behavior in chemical reactions. For instance, modeling could predict the most likely sites for nucleophilic or electrophilic attack, which is fundamental to its application in organic synthesis.
Future Research Directions and Unexplored Potential of Tert Butyl 5 Iodoisoindoline 2 Carboxylate
Development of Novel Green Synthetic Routes
The future synthesis of tert-butyl 5-iodoisoindoline-2-carboxylate and its derivatives could significantly benefit from the adoption of green chemistry principles. While specific green routes for this exact molecule are not extensively documented, future research can draw inspiration from established green methodologies for related structures.
Exploration of New Catalytic Transformations
The aryl iodide moiety is a cornerstone of the reactivity of this compound, making it an ideal substrate for a wide range of catalytic cross-coupling reactions. While it is a superior coupling partner compared to bromides or chlorides, its use has sometimes been hampered in C-N coupling reactions due to the inhibitory effects of iodide byproducts. nih.govresearchgate.net Future research could focus on developing new catalyst systems that overcome these limitations. For instance, catalyst systems based on specific biarylphosphine ligands have shown high efficiency for the amination of aryl iodides by using a solvent system where the iodide byproduct is insoluble. nih.govacs.org
Beyond the standard palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, there is potential to explore transformations with other metals. rsc.orglibretexts.org Gold-catalyzed C-N cross-coupling reactions of aryl iodides with nitriles have been developed, offering a complementary reactivity profile to palladium or copper. acs.org Additionally, ligand-free copper-catalyzed Negishi cross-coupling presents another avenue for forming C-C bonds with heteroaryl iodides. rsc.org Exploring these alternative catalytic systems could unlock novel pathways to functionalize the isoindoline (B1297411) core, leading to new classes of compounds with unique properties.
Table 1: Potential Catalytic Cross-Coupling Reactions
| Reaction Name | Metal Catalyst | Bond Formed | Potential Coupling Partner |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | C-C | Aryl/vinyl boronic acids/esters |
| Heck | Palladium | C-C | Alkenes |
| Sonogashira | Palladium/Copper | C-C | Terminal alkynes |
| Buchwald-Hartwig | Palladium | C-N | Amines, amides |
| Negishi | Copper/Palladium | C-C | Organozinc reagents |
Integration into Flow Chemistry Systems
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better scalability, and increased reproducibility. rsc.org The synthesis and subsequent modification of this compound are well-suited for integration into flow chemistry systems.
Multi-step syntheses of heterocyclic compounds are often streamlined in flow reactors, allowing for the telescoping of reactions where intermediates are generated and consumed in situ without isolation. uc.pt This is particularly advantageous for handling potentially unstable or hazardous reagents. nih.gov For instance, a flow process could be designed for the synthesis of the isoindoline core followed immediately by a halogenation step. Subsequent cross-coupling reactions using the iodide handle could also be performed in-line, using packed-bed reactors containing immobilized catalysts. This approach would allow for the rapid and automated synthesis of a library of diverse isoindoline derivatives, accelerating drug discovery and materials science research. cam.ac.uk The precise control over reaction parameters like temperature and residence time in a microreactor can lead to higher yields and selectivity, especially for fast reactions like those involving organometallic intermediates. rsc.org
Advanced Applications in Chemical Biology Tool Development (Excluding Therapeutics)
The rigid isoindoline scaffold is an attractive framework for the development of chemical biology tools. nih.govekb.eg While many isoindoline-based compounds are developed as therapeutics, the core structure of this compound is primed for creating non-therapeutic tools to probe biological systems. nih.gov
The aryl iodide presents a key site for modification. It can be converted into a boronate ester, such as a pinacol (B44631) boronate, creating a versatile intermediate for further functionalization. sigmaaldrich.com More directly, the iodide can be used for radio-labeling with isotopes like ¹²³I or ¹²⁵I for use in single-photon emission computed tomography (SPECT) or as research probes. The bromo-analog of this compound is already utilized as a linker for PROTACs (PROteolysis TArgeting Chimeras), highlighting the utility of this scaffold in connecting different molecular entities. The iodo-analog could serve a similar or enhanced role in developing chemical probes, molecular imaging agents, or affinity-based protein profiling reagents. nih.gov By using the iodide for coupling reactions, fluorescent dyes, biotin (B1667282) tags, or photo-cross-linking groups can be attached to the isoindoline core to investigate cellular processes and protein-protein interactions.
Synergistic Approaches with Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions. youtube.com Aryl iodides are excellent substrates for photoredox catalysis due to their favorable reduction potentials, which allow them to be activated by common photocatalysts like iridium or ruthenium complexes. acs.org
Future research could explore the synergistic combination of photoredox catalysis with other catalytic modes to functionalize this compound. For example, merging photoredox catalysis with nickel catalysis has enabled C-S and C-P bond formation with aryl iodides. capes.gov.bracs.org This dual catalytic approach could be applied to introduce novel thioether or phosphine (B1218219) groups onto the isoindoline ring. Furthermore, photoredox-mediated reactions can generate aryl radicals from aryl iodides. researchgate.net These radicals can participate in a variety of transformations, including intramolecular 1,5-hydrogen atom transfer (HAT) reactions to create complex polycyclic or spirocyclic structures, or direct arylation of other aromatic systems. rsc.orgacs.org Combining the unique reactivity of photoredox-generated radicals with the structural features of the isoindoline core could provide access to entirely new chemical space. nih.gov
Mentioned Compounds
Q & A
Q. How can researchers address the lack of ecological and toxicological data for this compound?
- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna acute toxicity). For environmental persistence, use OECD 301F ready biodegradability tests. Employ QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicity endpoints, validated with limited experimental data. Publish negative results to fill data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
